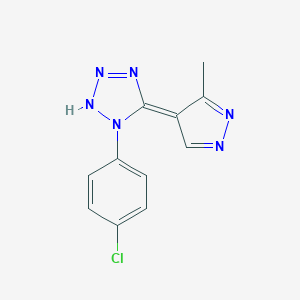
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole, also known as CCT196969, is a small molecule compound that has been studied for its potential use in cancer treatment. This tetrazole derivative has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
Wirkmechanismus
The exact mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of the protein kinase CK2. This protein kinase is involved in many cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has a low toxicity profile and does not affect normal cells in the same way that it affects cancer cells. This is a desirable characteristic in cancer treatment, as many current treatments have significant side effects due to their toxicity to normal cells. In addition, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without affecting normal cells. This can be beneficial in determining the compound's efficacy in inhibiting cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are many potential future directions for research on (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole. One area of interest is in combination therapy, where (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of analogs or derivatives of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole that may have improved efficacy or toxicity profiles. Finally, further research is needed to fully understand the mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole and how it can be optimized for use in cancer treatment.
Synthesemethoden
The synthesis of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the corresponding chalcone intermediate. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield the tetrazole derivative, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
Wissenschaftliche Forschungsanwendungen
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer treatment.
Eigenschaften
Produktname |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Molekularformel |
C11H9ClN6 |
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9ClN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
InChI-Schlüssel |
QDAMOULAUGDXNW-ZHACJKMWSA-N |
Isomerische SMILES |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Cl |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)





![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)





![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)